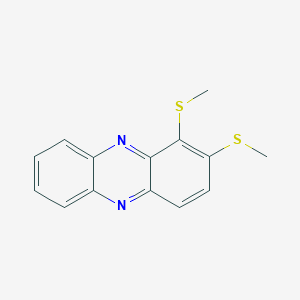
Phenazine, 1,2-bis(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenazine, 1,2-bis(methylthio)- is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazine derivatives are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities . The addition of methylthio groups to the phenazine structure can enhance its biological activity and modify its chemical properties.
Preparation Methods
The synthesis of phenazine, 1,2-bis(methylthio)- typically involves the reaction of halogenophenazines or their N-oxides with sodium methyl sulfide . This method allows for the introduction of methylthio groups at specific positions on the phenazine ring. The reaction conditions usually involve heating the reactants in a suitable solvent, such as dimethylformamide, under an inert atmosphere to prevent oxidation.
Chemical Reactions Analysis
Phenazine, 1,2-bis(methylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound back to its parent phenazine structure or other reduced forms.
Substitution: The methylthio groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Phenazine, 1,2-bis(methylthio)- has several scientific research applications:
Mechanism of Action
The mechanism of action of phenazine, 1,2-bis(methylthio)- involves its ability to interact with cellular redox states and generate reactive oxygen species (ROS). These ROS can damage cellular components, leading to antimicrobial and antitumor effects . The compound can also act as an electron shuttle, modifying cellular redox states and influencing gene expression patterns .
Comparison with Similar Compounds
Phenazine, 1,2-bis(methylthio)- can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its antibiotic activity against Mycobacterium tuberculosis.
Pyocyanin: A blue pigment with antimicrobial properties produced by Pseudomonas aeruginosa.
Clofazimine: An antituberculosis agent with a phenazine core structure.
Phenazine, 1,2-bis(methylthio)- is unique due to the presence of methylthio groups, which can enhance its biological activity and modify its chemical properties compared to other phenazine derivatives.
Properties
CAS No. |
53659-09-9 |
|---|---|
Molecular Formula |
C14H12N2S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,2-bis(methylsulfanyl)phenazine |
InChI |
InChI=1S/C14H12N2S2/c1-17-12-8-7-11-13(14(12)18-2)16-10-6-4-3-5-9(10)15-11/h3-8H,1-2H3 |
InChI Key |
PZYQQLBTVYGPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C2=NC3=CC=CC=C3N=C2C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















